2,4-Diamino-6-hydroxypyrimidine
Overview
Description
Synthesis Analysis
The synthesis of 2,4-Diamino-6-hydroxypyrimidine involves several key steps, starting from readily available materials such as diethyl malonate and guanidine hydrochloride. The process includes cyclization, nitration, reduction, and acid reaction steps. This method has been refined to reduce material costs, simplify operations, and improve product quality, showcasing the compound's accessibility for further research and application developments (Huang Qiang, 2011).
Molecular Structure Analysis
Detailed molecular structure analyses, including quantum mechanical calculations and vibrational spectroscopy (FT-IR, FT-Raman), have provided insights into the energies, geometries, and electronic properties of 2,4-Diamino-6-hydroxypyrimidine. These studies reveal the compound's optimized geometry, electronic transitions, and the nature of its molecular orbitals, supporting its stability and reactivity (M. Subramanian et al., 2009).
Chemical Reactions and Properties
2,4-Diamino-6-hydroxypyrimidine participates in a variety of chemical reactions, including adsorption, corrosion inhibition, and formation of complex compounds. Its role as a corrosion inhibitor for mild steel in acidic media has been extensively studied, demonstrating its potential in industrial applications. The compound's adsorption on surfaces follows Langmuir adsorption isotherm, indicating its efficiency and the possibility for surface modification applications (Reşit Yıldız, 2018).
Physical Properties Analysis
The physical properties of 2,4-Diamino-6-hydroxypyrimidine, such as melting point, solubility, and crystalline structure, have been characterized to facilitate its use in various applications. Studies on its crystalline structure reveal the importance of intermolecular interactions, including hydrogen bonding, in stabilizing its solid-state form. These properties are crucial for designing materials with desired physical and chemical characteristics (P. Sutton et al., 1988).
Scientific Research Applications
1. Corrosion Inhibition
- Application Summary : 2,4-Diamino-6-hydroxypyrimidine (2D6H) is used as a corrosion inhibitor for mild steel in hydrochloric acid (HCl) medium .
- Methods of Application : The application involves potentiodynamic measurements, linear polarization resistance (LPR), scanning electron microscopy, electrochemical experiments, and quantum chemical calculations . The concentration of 2D6H used ranges from 0.5 to 10.0 mM .
- Results : The corrosion inhibition effectiveness is directly proportional to the concentration of 2D6H. Adsorption of 2D6H on the mild steel surface in the presence of HCl obeys the Langmuir adsorption isotherm .
2. Anti-Tubercular Activities
- Application Summary : 2,4-Diaminopyrimidine core-based derivatives, including 2,4-Diamino-6-hydroxypyrimidine, have been synthesized and evaluated for their anti-tubercular activities .
- Methods of Application : The compounds were designed and synthesized with side chains to occupy the glycerol binding site with proper hydrophilicity for cell entry, and their anti-tubercular activity was tested against Mycobacterium tuberculosis H37Ra .
- Results : Among the synthesized compounds, compound 16l showed good anti-TB activity (MIC = 6.25 μg/mL) with significant selectivity against vero cells .
3. Inhibition of GTP Cyclohydrolase I
- Application Summary : 2,4-Diamino-6-hydroxypyrimidine (DAHP) is a selective, specific inhibitor of GTP cyclohydrolase I, the rate-limiting enzyme in de novo pterin synthesis . It can be used to effectively block nitric oxide (NO) production in several cell types .
- Methods of Application : The compound is used to inhibit GTP cyclohydrolase I, thereby blocking the synthesis of tetrahydrobiopterin (BH4) and suppressing NO production .
- Results : In HUVEC cells, the IC50 for inhibition of BH4 biosynthesis is about 0.3 mM .
4. Detection of Nitrate and Nitrite
- Application Summary : 2,4-Diamino-6-hydroxypyrimidine is used for the detection of nitrate and nitrite ions .
- Methods of Application : The compound can react with nitrate and nitrite ions under specific conditions, producing a color change or other detectable signal .
- Results : This method provides a simple and effective way to detect the presence of nitrate and nitrite ions in a sample .
5. Organic Synthesis
- Application Summary : 2,4-Diamino-6-hydroxypyrimidine is used as a building block in organic synthesis .
- Methods of Application : The compound can be used in various reactions to synthesize more complex organic molecules .
- Results : This application expands the range of possible synthetic routes and products in organic chemistry .
6. Pharmaceutical Intermediate
- Application Summary : 2,4-Diamino-6-hydroxypyrimidine is used as an intermediate in the production of various drugs .
- Methods of Application : The compound is used in the synthesis of drugs such as the anti-cancer drug Canertinib, the antihypertensive drug Minaprine, and the anti-anemic drug Folic Acid .
- Results : The use of 2,4-Diamino-6-hydroxypyrimidine as an intermediate allows for the efficient production of these and other pharmaceuticals .
7. Detection of Nitrate and Nitrite
- Application Summary : 2,4-Diamino-6-hydroxypyrimidine is used for the detection of nitrate and nitrite ions .
- Methods of Application : The compound can react with nitrate and nitrite ions under specific conditions, producing a color change or other detectable signal .
- Results : This method provides a simple and effective way to detect the presence of nitrate and nitrite ions in a sample .
8. Organic Synthesis
- Application Summary : 2,4-Diamino-6-hydroxypyrimidine is used as a building block in organic synthesis .
- Methods of Application : The compound can be used in various reactions to synthesize more complex organic molecules .
- Results : This application expands the range of possible synthetic routes and products in organic chemistry .
9. Pharmaceutical Intermediate
- Application Summary : 2,4-Diamino-6-hydroxypyrimidine is used as an intermediate in the production of various drugs .
- Methods of Application : The compound is used in the synthesis of drugs such as the anti-cancer drug Canertinib, the antihypertensive drug Minaprine, and the anti-anemic drug Folic Acid .
- Results : The use of 2,4-Diamino-6-hydroxypyrimidine as an intermediate allows for the efficient production of these and other pharmaceuticals .
Safety And Hazards
Future Directions
The novel synthesized compounds with appropriate side chains, hydrophobicity, and selectivity could be important lead compounds for future optimization towards the development of future anti-TB drugs that can be used as monotherapy or in combination with other anti-TB drugs or antibiotics . These compounds can also provide much information for further studies on mt-DHFR .
properties
IUPAC Name |
2,4-diamino-1H-pyrimidin-6-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N4O/c5-2-1-3(9)8-4(6)7-2/h1H,(H5,5,6,7,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWELIMKTDYHAOY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(NC1=O)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N4O | |
Record name | 2,4-diamino-6-hydroxypyrimidine | |
Source | Wikipedia | |
URL | https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas | |
Description | Chemical information link to Wikipedia. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
58470-85-2 (sulfate) | |
Record name | 2-Aminoisocytosine | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000056064 | |
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DSSTOX Substance ID |
DTXSID4049038 | |
Record name | 2,4-Diamino-6-hydroxypyrimidine | |
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Molecular Weight |
126.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | 2,4-Diamino-6-hydroxypyrimidine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0002128 | |
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Product Name |
2,4-Diamino-6-hydroxypyrimidine | |
CAS RN |
100643-27-4, 56-06-4, 143504-99-8 | |
Record name | 2,6-Diamino-4-pyrimidinol | |
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Record name | 2,4-Diamino-6-hydroxypyrimidine | |
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Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 2-Aminoisocytosine | |
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Record name | 2,4-Diamino-6-hydroxypyrimidine | |
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Record name | 2,4-Diamino-6-hydroxypyrimidine | |
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Record name | 4(3H)-Pyrimidinone, 2,6-diamino- | |
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Record name | 2,4-Diamino-6-hydroxypyrimidine | |
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Record name | 2,6-diamino-1H-pyrimidin-4-one | |
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Record name | 2,6-Diaminopyrimidin-4(3H)-one | |
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Record name | 2-AMINOISOCYTOSINE | |
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Record name | 2,4-Diamino-6-hydroxypyrimidine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0002128 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Melting Point |
286 °C | |
Record name | 2,4-Diamino-6-hydroxypyrimidine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0002128 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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